![molecular formula C9H14N2O2S B13493594 N-{3-[(methylamino)methyl]phenyl}methanesulfonamide](/img/structure/B13493594.png)
N-{3-[(methylamino)methyl]phenyl}methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(methylamino)methyl]phenyl}methanesulfonamide is a chemical compound with the molecular formula C9H14N2O2S and a molecular weight of 214.29 g/mol . This compound features a methanesulfonamide moiety attached to a phenyl ring bearing a methylamino substituent . It is known for its versatility and unique chemical properties, making it valuable in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(methylamino)methyl]phenyl}methanesulfonamide typically involves the reaction of 3-[(methylamino)methyl]aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid generated during the process . The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction and ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified through crystallization or other suitable methods to achieve the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions
N-{3-[(methylamino)methyl]phenyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted sulfonamides or other derivatives.
Applications De Recherche Scientifique
N-{3-[(methylamino)methyl]phenyl}methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of N-{3-[(methylamino)methyl]phenyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{2-methyl-5-[(6-phenylpyrimidin-4-yl)amino]phenyl}methanesulfonamide: Similar structure but with a pyrimidine ring.
N-Phenyl-bis(trifluoromethanesulfonimide): Contains a trifluoromethanesulfonyl group instead of a methanesulfonamide group
Uniqueness
N-{3-[(methylamino)methyl]phenyl}methanesulfonamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C9H14N2O2S |
|---|---|
Poids moléculaire |
214.29 g/mol |
Nom IUPAC |
N-[3-(methylaminomethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c1-10-7-8-4-3-5-9(6-8)11-14(2,12)13/h3-6,10-11H,7H2,1-2H3 |
Clé InChI |
YETCEYLJPIKURI-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC(=CC=C1)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}acetic acid, Mixture of diastereomers](/img/structure/B13493513.png)
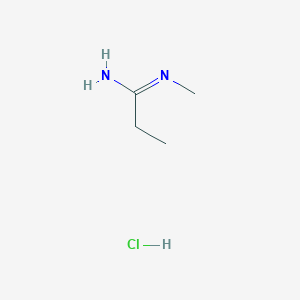
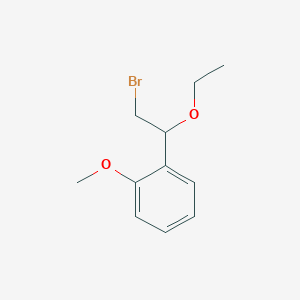
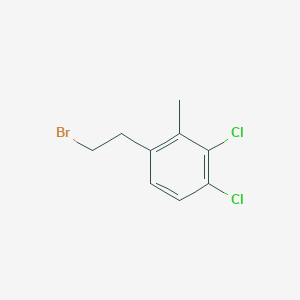
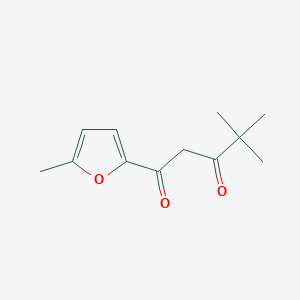
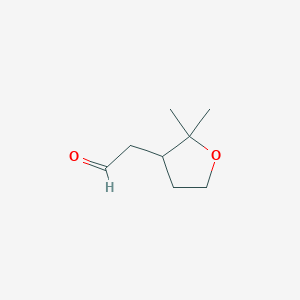
![rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis](/img/structure/B13493550.png)
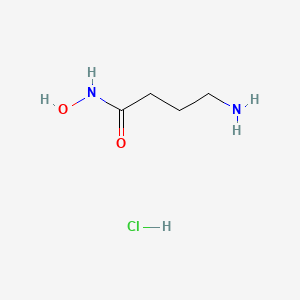
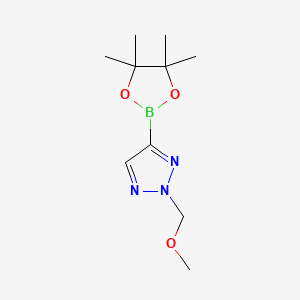
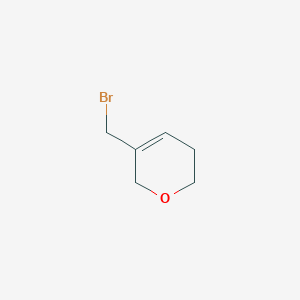
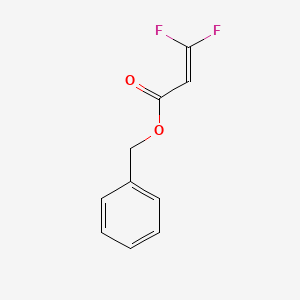
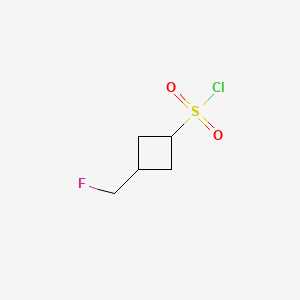
![8-Methoxy-5-azaspiro[3.4]octane](/img/structure/B13493593.png)
![N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13493597.png)
